2-NP-Amoz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

2-NP-Amoz is widely used in scientific research for various applications:

Wirkmechanismus

Target of Action

2-NP-Amoz is a 2-nitrophenyl derivative of AMOZ, which is a metabolite of the antibiotic Furaltadone . The primary target of this compound is protein-bound AMOZ . AMOZ is a metabolite of Furaltadone, an antibiotic used in veterinary medicine . The role of this compound is to detect protein-bound AMOZ .

Mode of Action

This compound interacts with its target, protein-bound AMOZ, by binding to it . This interaction allows for the detection of AMOZ in various samples . The resulting change is the formation of a complex between this compound and protein-bound AMOZ, which can be detected and measured .

Biochemical Pathways

AMOZ is a metabolite of Furaltadone, which is known to inhibit bacterial growth by interfering with DNA synthesis . The downstream effects of this interaction could include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

AMOZ is known to be metabolized in the liver and excreted in the urine . The bioavailability of this compound would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The primary result of this compound’s action is the detection of protein-bound AMOZ . This allows for the monitoring of Furaltadone use in animals, as AMOZ is a metabolite of this antibiotic . On a molecular level, the binding of this compound to protein-bound AMOZ forms a complex that can be detected and measured .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of this compound . Furthermore, the presence of transport proteins and enzymes in the body can influence the absorption, distribution, metabolism, and excretion of this compound .

Biochemische Analyse

Biochemical Properties

2-NP-AMOZ plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been used as a reference standard in the determination of this compound in aquatic products using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-NP-Amoz involves the reaction of 4-nitro-2-chloroaniline with 3-nitropyridine-1-oxide in the presence of methanol. The reaction mixture is then washed with sodium chloride to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents and reagents to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-NP-Amoz undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Solvents like methanol and dichloromethane are also commonly used .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, reduction of the nitro group results in the formation of an amine derivative .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-NP-AOZ: Another derivative of Furaltadone, used for similar purposes in analytical chemistry.

AMOZ: A metabolite of Furaltadone, used in the detection of Furaltadone residues.

2-NP-AHD: A related compound used in similar analytical applications.

Uniqueness

2-NP-Amoz is unique due to its specific structure, which allows for high sensitivity and selectivity in detecting Furaltadone residues. Its nitrophenyl derivative structure enhances its binding affinity to target proteins, making it a valuable tool in analytical and environmental chemistry .

Biologische Aktivität

2-NP-Amoz (CAS: 183193-59-1) is a derivative of AMOZ, which is a metabolite of the antibiotic furaltadone. This compound has garnered attention due to its biological activity, particularly in relation to its role as an anti-metabolite and its application in detecting protein-bound metabolites in various biological matrices.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₅ |

| Molecular Weight | 334.327 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 485.2 ± 53.0 °C at 760 mmHg |

| Flash Point | 247.3 ± 30.9 °C |

Biological Activity

This compound exhibits significant biological activity primarily as an anti-metabolite, which interferes with metabolic processes involving proteins. This interference can affect various cellular functions, making it a compound of interest in pharmacological studies.

The specific mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is known to interact with metabolic pathways that involve protein synthesis and degradation. This interaction can lead to altered cellular functions, including apoptosis and autophagy, which are critical processes in maintaining cellular homeostasis.

Applications in Research

- Detection of Protein-Bound Metabolites :

- ELISA Development : Research has focused on developing enzyme-linked immunosorbent assays (ELISAs) for the detection of AMOZ and its derivatives, including this compound, in animal tissues and food products . These assays are crucial for monitoring residues in agricultural products to ensure food safety.

- Biodegradation Studies :

Case Studies

- Detection Methods : A study conducted by Sheu et al. (2012) developed a competitive ELISA for detecting AMOZ residues in fish samples, demonstrating the practical application of this compound in food safety monitoring .

- Microbial Decomposition : Research indicates that microbial communities play a significant role in the degradation of compounds like this compound, affecting their persistence in the environment and potential toxicity .

Future Directions

Further research is needed to fully characterize the biological activity of this compound, particularly its interactions at the molecular level and its long-term effects on human health and the environment. Investigations into its pharmacokinetics and toxicology are essential for establishing safe usage guidelines.

Eigenschaften

CAS-Nummer |

183193-59-1 |

|---|---|

Molekularformel |

C15H18N4O5 |

Molekulargewicht |

334.33 g/mol |

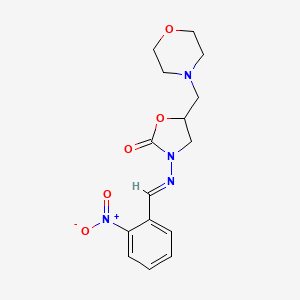

IUPAC-Name |

5-(morpholin-4-ylmethyl)-3-[(Z)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9- |

InChI-Schlüssel |

PCYAMVONOKWOLP-SXGWCWSVSA-N |

SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] |

Isomerische SMILES |

C1COCCN1CC2CN(C(=O)O2)/N=C\C3=CC=CC=C3[N+](=O)[O-] |

Kanonische SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] |

Synonyme |

5-(4-Morpholinylmethyl)-3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone; |

Herkunft des Produkts |

United States |

Q1: What is 2-NP-AMOZ and why is it relevant for food safety?

A1: this compound stands for 2-nitrophenyl-3-amino-5-methylmorpholino-2-oxazolidinone. It's a derivative of 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), which is a major metabolite of the veterinary antibiotic furaltadone. Furaltadone is banned in many countries due to potential health risks, making the detection of its metabolites crucial for food safety, especially in products like fish and animal tissues [, ].

Q2: What analytical techniques are commonly used to detect this compound in food samples?

A2: Several sensitive techniques have been developed for this compound detection, mainly focusing on immunoassays and chromatography coupled with mass spectrometry. These include:

- Enzyme-linked immunosorbent assay (ELISA): This method utilizes the specific binding of antibodies to detect and quantify this compound in samples. It has been successfully applied to fish tissue analysis, demonstrating high sensitivity and correlation with commercial test kits [].

- Fluorescence-linked immunosorbent assay (FLISA): This approach, similar to ELISA, employs fluorescent labels for detection, enabling highly sensitive quantification of this compound in various animal tissues [].

- Liquid chromatography-mass spectrometry (LC-MS/MS): This gold standard technique separates and identifies molecules based on their mass-to-charge ratio, allowing for precise quantification of this compound in complex matrices like food samples [].

Q3: How sensitive are the current methods for detecting this compound and what are their limitations?

A3: Recent advances in immunoassay development have significantly improved the sensitivity of this compound detection. For instance, a fluorescence-linked immunosorbent assay (FLISA) achieved a limit of detection of 0.09 ng/mL []. Similarly, a competitive ELISA demonstrated a limit of detection of 0.1 μg/kg in fish samples []. While these techniques show promise for high-throughput screening, they might face challenges in selectivity, particularly in complex matrices where other compounds could potentially interfere with the assay.

Q4: Are there any emerging technologies for this compound detection?

A4: Researchers are exploring novel nanomaterial-based approaches for enhanced sensitivity and multiplexing capabilities. One promising strategy employs aggregation-induced emission nanoparticles (AIENPs) as signal labels in a multiplex immunochromatographic assay (mICA) []. This technique allowed for simultaneous detection of this compound and another nitrofuran metabolite, 1-aminohydantoin (AHD), with significantly improved sensitivity compared to traditional gold nanoparticle-based assays.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.